1-(4-Methyl-2-nitrophenyl)-1,4-diazepane
Description
Contextualizing 1,4-Diazepanes as Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocyclic compounds are fundamental to many areas of science, including pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com Among these, 1,4-diazepanes, which are seven-membered rings containing two nitrogen atoms at the first and fourth positions, have garnered significant attention from the medicinal chemistry community. nih.govjocpr.com This ring system is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds. jocpr.com
The 1,4-diazepane scaffold is a versatile building block in organic synthesis. benthamdirect.com Its flexible seven-membered ring allows it to adopt various conformations, which can be crucial for binding to biological targets. Researchers have developed numerous synthetic routes to access this core structure, often involving the condensation of diamines with appropriate electrophiles. nih.gov The resulting diazepane derivatives have been explored for a multitude of therapeutic applications, including as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents. nih.govbenthamdirect.comsemanticscholar.org Furthermore, recent research has investigated 1,4-diazepane derivatives as potential inhibitors of amyloid-β aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca
Significance of Nitrophenyl Moieties in Aromatic Systems within Chemical Research
The nitrophenyl group, a benzene (B151609) ring substituted with one or more nitro (NO₂) groups, is a common and highly significant functional group in organic chemistry. The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org
In the context of synthetic chemistry, the nitro group is a versatile functional handle. It can be readily reduced to an amino group (NH₂), which is a key step in the synthesis of many dyes, pharmaceuticals, and other complex organic molecules. uts.edu.au The presence of a nitro group can also influence the acidity of adjacent C-H bonds, making them susceptible to deprotonation and further functionalization. wikipedia.org Moreover, nitrophenyl groups have been utilized in the design of protecting groups for alcohols and amines in multi-step organic syntheses. emerginginvestigators.orgacs.org The specific positioning of the nitro and methyl groups on the phenyl ring in 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane will influence the electronic properties and steric environment of the molecule.
Overview of Academic Research Trajectories for this compound
While specific, in-depth academic studies focusing solely on this compound are not widely published, its structure suggests several potential research trajectories based on the known properties of its constituent parts.
Medicinal Chemistry and Drug Discovery: Given the established biological activities of 1,4-diazepane derivatives, a primary research avenue would be the investigation of this compound's potential pharmacological effects. nih.govbenthamdirect.comnih.gov Research could focus on its activity as a central nervous system agent, an anticancer agent, or an antimicrobial agent. The synthesis of a library of related compounds with variations in the substitution pattern on the phenyl ring could lead to the discovery of novel therapeutic leads. For instance, studies on similar structures have explored their potential as 5-HT₆ antagonists for cognitive disorders. openpharmaceuticalsciencesjournal.com
Synthetic Methodology and Intermediate: The compound itself could serve as a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. This could be a pathway to novel fused heterocyclic systems with potential biological activity. nih.gov The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry.
Materials Science: Aromatic nitro compounds are known for their use in the creation of dyes and other functional materials. nih.gov The specific electronic and photophysical properties of this compound could be investigated for applications in materials science, although this is a less common area of research for diazepane derivatives.
The combination of the proven 1,4-diazepane scaffold with the synthetically versatile nitrophenyl group makes this compound a molecule of interest for further academic exploration.
Data Tables
Table 1: Chemical Compound Information
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₁₂H₁₇N₃O₂ | 1,4-Diazepane ring, 4-Methyl-2-nitrophenyl group |
| 1,4-Diazepane | C₅H₁₂N₂ | Seven-membered heterocyclic ring with two nitrogen atoms |
| 4-Methyl-2-nitroaniline (B134579) | C₇H₈N₂O₂ | Precursor for the nitrophenyl moiety |
Table 2: Potential Research Areas for this compound
| Research Area | Focus | Rationale |
| Medicinal Chemistry | Investigation of biological activity (e.g., CNS, anticancer, antimicrobial). nih.govbenthamdirect.comnih.gov | The 1,4-diazepane core is a known pharmacophore. jocpr.com |
| Synthetic Chemistry | Use as an intermediate for more complex molecules via reduction of the nitro group. uts.edu.au | The nitro group is a versatile functional handle for further chemical transformations. wikipedia.org |
| Materials Science | Exploration of photophysical properties for potential applications in dyes or functional materials. nih.gov | Aromatic nitro compounds can exhibit interesting electronic properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSMGZQRFRWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Characterization of 1 4 Methyl 2 Nitrophenyl 1,4 Diazepane
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information regarding the functional groups present in a molecule and the nature of their chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. The key expected vibrational frequencies for 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane are detailed below.
The most prominent and diagnostic signals arise from the nitro group (NO₂). Strong asymmetric and symmetric stretching vibrations are anticipated, typically appearing in the regions of 1530–1520 cm⁻¹ and 1350–1340 cm⁻¹, respectively. chemicalbook.comnih.govchegg.com The aromatic portion of the molecule gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net In-plane C=C stretching vibrations of the benzene (B151609) ring typically produce a series of bands in the 1600–1450 cm⁻¹ range. nih.gov
The aliphatic segments, which include the diazepane ring and the methyl group, also have distinct vibrational modes. The C-H bonds of these groups will exhibit symmetric and asymmetric stretching vibrations in the 2960–2850 cm⁻¹ region. researchgate.net Furthermore, the secondary amine (N-H) within the diazepane ring is expected to show a moderate absorption band in the 3500–3300 cm⁻¹ range. researchgate.net The C-N stretching vibrations for the aryl-amine and alkyl-amine bonds are expected in the 1350-1020 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3300 | N-H Stretch | Secondary Amine (Diazepane Ring) |
| > 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Aliphatic (Diazepane Ring & Methyl Group) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1530 - 1520 | Asymmetric NO₂ Stretch | Nitro Group |
| 1350 - 1340 | Symmetric NO₂ Stretch | Nitro Group |
| 1350 - 1020 | C-N Stretch | Aryl-Amine and Aliphatic-Amine |
While specific Raman spectroscopic data for this compound are not prominently featured in the available literature, predictions can be made based on the analysis of similar structures. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR.
For this molecule, the symmetric stretching vibration of the nitro group (NO₂) is expected to produce a particularly strong and easily identifiable Raman signal around 1343 cm⁻¹. spectroscopyonline.comresearchgate.net The aromatic ring should also exhibit strong signals, especially the "ring breathing" modes near 1000 cm⁻¹ and C=C stretching vibrations around 1610 cm⁻¹. researchgate.net While C-H stretching bands are present, they are typically weaker in Raman than in IR spectra. Given the presence of the nitrophenyl chromophore, resonance Raman spectroscopy could potentially be employed to selectively enhance the vibrational signals associated with this part of the molecule. nsf.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural determination of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the trisubstituted benzene ring. Based on data from 2-nitrotoluene, the proton positioned between the nitro and amino groups (H-3) would be the most deshielded, appearing significantly downfield. The proton ortho to the nitro group (H-6) is also expected to be downfield, while the proton ortho to the methyl group (H-5) would be the most upfield of the aromatic protons. chemicalbook.comoc-praktikum.de The methyl group attached to the aromatic ring would appear as a sharp singlet. oc-praktikum.de
The seven-membered diazepane ring should exhibit a series of multiplets corresponding to its methylene (B1212753) (CH₂) protons. The protons on the carbon atom adjacent to the electron-withdrawing nitrophenyl group (C-2 protons) are expected to be the most downfield of the ring protons. The remaining methylene protons would appear at higher fields, with their exact shifts and multiplicities depending on the ring's conformation in solution. The N-H proton of the diazepane ring would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (H-3, H-5, H-6) | 7.3 - 8.0 | Multiplets / Doublets |
| Diazepane N-H | Variable (Broad) | Singlet |
| Diazepane CH₂ (C-2, C-3, C-5, C-7) | 2.8 - 3.6 | Multiplets |
| Diazepane CH₂ (C-6) | ~2.0 | Multiplet |
| Methyl (Ar-CH₃) | 2.5 - 2.6 | Singlet |
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.
For this compound, the aromatic carbons will resonate in the downfield region of the spectrum (120-150 ppm). The carbon atom directly attached to the nitro group (C-2) and the carbon bonded to the diazepane nitrogen (C-1) are expected to be the most deshielded due to strong electron-withdrawing effects. chemicalbook.comoc-praktikum.de The carbon bearing the methyl group (C-4) will also be a quaternary carbon in this region. The remaining aromatic carbons will appear at higher fields within the aromatic window. chemicalbook.com
The aliphatic carbons of the diazepane ring are expected to resonate between approximately 30 and 60 ppm. rsc.org The carbons adjacent to the nitrogen atoms (C-2, C-3, C-5, C-7) will be more downfield than the central C-6 carbon. The methyl carbon will be the most shielded, appearing at a high field, typically around 20 ppm. oc-praktikum.de
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ (C-2) | ~149 |
| Aromatic C-N (C-1) | ~147 |
| Aromatic Quaternary C (C-4) | ~137 |
| Aromatic CH (C-3, C-5, C-6) | 122 - 135 |
| Diazepane CH₂ (C-2, C-3, C-5, C-7) | 45 - 60 |
| Diazepane CH₂ (C-6) | ~30 |
| Methyl (Ar-CH₃) | ~20 |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be instrumental in tracing the connectivity of the protons within the diazepane ring, showing correlations between adjacent CH₂ groups. It would also confirm the coupling relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is essential for the definitive assignment of the ¹H signals of the methyl and methylene groups to their corresponding ¹³C signals.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, a combination of soft ionization and high-resolution techniques provides a comprehensive understanding of its mass spectral behavior.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. Due to the presence of two basic nitrogen atoms in the diazepane ring, the compound is readily protonated in the positive ion mode.
In a typical ESI-MS experiment, the compound would be expected to produce a prominent protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₇N₃O₂, the monoisotopic mass is 235.1321 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 236.1399.
Sequential product ion fragmentation (MSⁿ) experiments in an ion trap mass spectrometer can be used to probe the structure. lookchem.com The fragmentation is highly dependent on the internal energy of the protonated molecules, which can be controlled by collision energies. lookchem.com For related 1,4-benzodiazepines, common fragmentation pathways involve the opening of the seven-membered diazepine (B8756704) ring. lookchem.com
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to obtain the accurate mass of the [M+H]⁺ ion, allowing for the unambiguous determination of its molecular formula, C₁₂H₁₇N₃O₂. For instance, in a study on related N-arylated 1,4-benzodiazepines, ESI-HRMS was used to confirm the calculated mass of the protonated molecules to four decimal places. nih.gov
The fragmentation pattern of nitrophenyl compounds is often characterized by what is known as an "ortho effect," where adjacent functional groups interact. cdnsciencepub.com In the case of a 2-nitro substituted aromatic ring, interaction with the adjacent N-H group (after protonation) or C-H bonds can lead to characteristic neutral losses, such as the loss of a hydroxyl radical (•OH, 17 Da). rsc.org This occurs via intramolecular hydrogen abstraction by the nitro group. The fragmentation of 2-nitrodiphenylmethane, for example, shows a significant M-17 peak. rsc.org Another common fragmentation for nitroaromatics is the loss of NO₂ (46 Da) or NO (30 Da). publish.csiro.au
Table 1: Predicted HRMS Fragmentation Data for [C₁₂H₁₈N₃O₂]⁺
| Fragment Ion Formula | Calculated m/z | Possible Neutral Loss | Description |
|---|---|---|---|
| [C₁₂H₁₈N₃O₂]⁺ | 236.1399 | - | Protonated molecular ion |
| [C₁₂H₁₇N₃O]⁺ | 219.1372 | •OH | Loss of hydroxyl radical (ortho effect) |
| [C₁₂H₁₈N₂O]⁺ | 206.1419 | •NO | Loss of nitric oxide radical |
| [C₁₂H₁₈N₂]⁺ | 190.1497 | NO₂ | Loss of nitro group |
| [C₇H₇NO₂]⁺ | 137.0477 | C₅H₁₁N₂ | Cleavage of the N-aryl bond |
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the analysis of complex mixtures and for quantitative studies. iu.edu Given the polarity and likely thermal lability of this compound, LC-MS would be the preferred method. libretexts.org
In an LC-MS analysis, a reversed-phase column would separate the compound from impurities, and the eluent would be directed into the mass spectrometer for detection. nih.gov LC-MS/MS, a tandem mass spectrometry technique, provides high selectivity and sensitivity, making it suitable for detecting the compound in complex matrices. iu.edu This method has proven effective for the analysis of various benzodiazepines and related nitrogen-containing heterocyclic compounds. libretexts.org
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 4-methyl-2-nitrophenyl group.
Nitroaromatic compounds exhibit characteristic absorption bands in the UV-Vis region. iu.edu These absorptions are typically due to π → π* and n → π* transitions. The spectrum of 4-nitrophenol, a related chromophore, shows an absorption peak at 318 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion in the presence of a base. researchgate.netresearchgate.net For mononitrotoluenes, a broad absorption band is observed between 240 and 250 nm. iu.edu The presence of the ortho-nitro group relative to the point of attachment can cause steric hindrance, forcing the nitro group out of the plane of the aromatic ring and affecting the absorption intensity. iu.edu
The expected UV-Vis spectrum for this compound would show strong absorptions corresponding to the π → π* transitions of the substituted benzene ring and a weaker, longer-wavelength absorption corresponding to the n → π* transition of the nitro group.
Table 2: Expected UV-Vis Absorption Bands for this compound
| Wavelength (λmax) Range (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~210-250 nm | π → π* | Substituted benzene ring |
| ~240-280 nm | π → π* | Nitroaromatic system |
Solid-State Structural Determination: X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational details.
The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations. Studies on related N,N'-disubstituted-1,4-diazepanes have shown that the ring commonly exists in a twist-boat or a chair conformation. nih.govlookchem.com The specific conformation adopted is influenced by the nature and steric bulk of the substituents on the nitrogen atoms.
Substituent Orientations and Dihedral Angles
The 1,4-diazepane ring itself is a flexible seven-membered ring that can adopt various conformations, such as a twist-chair or a twist-boat form. In the crystal structure of a related compound, 1,4-ditosyl-1,4-diazepane, the diazepane ring was found to be disordered, indicating its conformational flexibility. nih.gov
A key structural parameter is the dihedral angle between the plane of the 4-methyl-2-nitrophenyl group and the substituents attached to it. The nitro group (NO₂) is often observed to be slightly twisted out of the plane of the benzene ring to which it is attached. For example, in (E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the nitro group is twisted away from the benzene ring plane, with torsion angles of 11.2 (2)° and 5.84 (19)° in the two independent molecules of the asymmetric unit. nih.gov This twisting is a common feature in nitrophenyl derivatives and is anticipated in the title compound.
The orientation of the entire nitrophenyl moiety relative to other parts of the molecule is also of interest. In structures containing multiple phenyl rings, the dihedral angles between them can vary significantly. For instance, in 1,4-ditosyl-1,4-diazepane, the dihedral angle between the two phenyl rings is a substantial 82.88 (7)°. nih.gov In another example, (E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the dihedral angles between the nitrobenzene (B124822) and methylphenyl rings are 42.18 (6)° and 12.97 (6)° in the two different molecules in the asymmetric unit. nih.gov For this compound, the orientation of the 4-methyl-2-nitrophenyl group relative to the mean plane of the diazepane ring would be a defining characteristic of its conformation.
| Analogous Compound | Relevant Dihedral Angle | Value (°) | Citation |
| 1,4-Ditosyl-1,4-diazepane | Angle between phenyl rings | 82.88 (7) | nih.gov |
| (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Angle between nitrobenzene and methylphenyl rings (Molecule A) | 42.18 (6) | nih.gov |
| (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Angle between nitrobenzene and methylphenyl rings (Molecule B) | 12.97 (6) | nih.gov |
| (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Torsion angle of nitro group (Molecule A) | 11.2 (2) | nih.gov |
| (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Torsion angle of nitro group (Molecule B) | 5.84 (19) | nih.gov |
Intermolecular Interactions and Crystal Packing Motifs
The way in which individual molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These non-covalent forces dictate the crystal packing, which in turn influences the macroscopic properties of the material. Based on the functional groups present in the molecule—a secondary amine in the diazepane ring, a nitro group, and a methylphenyl group—several types of interactions are expected to play a role.
Hydrogen Bonding: The N-H group of the 1,4-diazepane ring is a potential hydrogen bond donor. It can form hydrogen bonds with electronegative atoms, most notably the oxygen atoms of the nitro group on a neighboring molecule. This type of C-H···O interaction is a common feature in the crystal structures of nitrophenyl compounds. cam.ac.uk For instance, in the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, weak C—H⋯O contacts are observed, which link the molecules into chains. researchgate.net
π-π Stacking Interactions: The presence of the aromatic 4-methyl-2-nitrophenyl ring suggests the likelihood of π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of p-orbitals, are a significant cohesive force in the packing of many aromatic compounds. For example, in isomers of (E,E)-1,4-bis(nitrophenyl)-2,3-diaza-1,3-butadienes, π-π stacking interactions are observed to link molecules into sheets. cam.ac.uk
Advanced Computational and Theoretical Investigations of 1 4 Methyl 2 Nitrophenyl 1,4 Diazepane
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are at the heart of computational chemistry, providing a framework to understand the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) Approaches for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.govbldpharm.com This method is centered on the principle that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, which is computationally more tractable than the complex many-electron wavefunction. nih.gov
For a molecule like 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane, a typical DFT study would commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. bldpharm.com This would be paired with a suitable basis set, such as 6-311G(d,p), to accurately describe the distribution of electrons. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation.
Hartree-Fock (HF) and Post-Hartree-Fock Methods for Molecular Properties
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it systematically neglects electron correlation, leading to some inaccuracies, it serves as a crucial starting point for more advanced methods. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to incorporate electron correlation, offering higher accuracy for molecular properties, albeit at a greater computational expense. nih.gov These methods would be valuable for refining the understanding of the electronic structure and energies of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule. By mapping the MEP, one can visualize regions of positive and negative potential.
For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro group and the nitrogen atoms of the diazepine (B8756704) ring, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals would indicate the parts of the molecule involved in electron donation and acceptance during chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method allows for the quantitative study of intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
In the case of this compound, NBO analysis could reveal the nature of the bonding within the diazepine ring and the phenyl group. It would also quantify the delocalization of charge from the diazepine nitrogens and the methyl group into the aromatic system, as well as the strong electron-withdrawing effect of the nitro group. The analysis provides "natural atomic charges," which offer a more chemically meaningful description of charge distribution than other methods.
Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions in the Solid State
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed based on the electron distribution of a molecule within a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts and their relative strengths. The analysis also generates 2D "fingerprint plots," which summarize the different types of intermolecular contacts (e.g., H···H, O···H, C···H) and their percentage contribution to the total surface area. For this compound, this analysis would be crucial for understanding its crystal packing and the dominant forces governing its solid-state structure.
Potential Energy Surface (PES) Scans for Conformational Dynamics
Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and performing energy calculations at each step, a PES scan maps out the energy of the molecule as a function of its geometry. This allows for the identification of low-energy conformations (stable states), transition states between them, and the energy barriers for conformational changes. nih.gov
For this compound, a PES scan would be particularly valuable for understanding the flexibility of the seven-membered diazepane ring and the rotational freedom around the bond connecting the nitrophenyl group to the diazepane nitrogen. The diazepane ring can adopt various conformations, such as chair, boat, and twist-boat forms. A study on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists highlighted that these molecules can exist in a low-energy twist-boat conformation stabilized by intramolecular interactions. youtube.com A PES scan could elucidate the relative energies of these different ring puckering modes for this compound and the energetic cost of interconversion.
Hypothetical Data Table for a PES Scan of the Diazepane Ring:
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair | 0.00 | Angle 1: X, Angle 2: Y |
| Twist-Chair | 2.5 | Angle 1: A, Angle 2: B |
| Boat | 5.8 | Angle 1: C, Angle 2: D |
| Twist-Boat | 4.2 | Angle 1: E, Angle 2: F |
This table is illustrative and does not represent actual calculated data for this compound.
Reactivity Indices and Fukui Functions for Local Reactivity Assessment
Conceptual Density Functional Theory (DFT) provides tools to predict the reactivity of a molecule. Reactivity indices and Fukui functions are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov
f⁺(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).
f⁻(r): Indicates the propensity of a site to donate an electron (electrophilic attack).
f⁰(r): Indicates the propensity of a site to undergo a radical attack.
For this compound, these calculations could predict which atoms are most susceptible to reaction. For instance, the nitrogen atoms of the diazepane ring and the oxygen atoms of the nitro group would likely be key sites of interest. A computational study on a nitrophenyl-containing chalcone (B49325) derivative successfully used Fukui functions to identify reactive sites, noting that heteroatoms like oxygen and nitrogen are often centers of local reactivity. nih.gov
Example Data Table of Condensed Fukui Functions:
| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |
| N1 (diazepane) | 0.085 | 0.021 |
| N4 (diazepane) | 0.092 | 0.035 |
| O (nitro) | 0.153 | 0.015 |
| O (nitro) | 0.151 | 0.014 |
| C (aromatic ring) | Variable | Variable |
This table is for illustrative purposes only and does not reflect actual calculated values for the specified compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, capturing its movements and interactions with its environment. youtube.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations could be employed to:
Study Conformational Dynamics: Observe the transitions between different conformations of the diazepane ring in a solvent over time.
Analyze Solvation: Investigate how the molecule interacts with solvent molecules, which can influence its conformation and reactivity.
Simulate Adsorption: Model the interaction and adsorption of the molecule onto a surface, which is relevant in fields like materials science and corrosion inhibition. For example, MD simulations have been used to study the adsorption of nitrophenyl-containing compounds on metal surfaces. nih.gov
The insights from MD simulations can complement the static picture provided by PES scans by introducing the effects of temperature and solvent. A study on a different dinitro compound used MD simulations to investigate properties like binding energy and stability at different temperatures.
Chemical Transformations and Derivatization Strategies for 1 4 Methyl 2 Nitrophenyl 1,4 Diazepane
Functional Group Interconversions on the Nitrophenyl Moiety
The nitrophenyl portion of 1-(4-methyl-2-nitrophenyl)-1,4-diazepane is a prime target for chemical modification, primarily through the transformation of the nitro group.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties of the aromatic ring and introduces a new nucleophilic center. This reduction can be achieved using various established methods, with the choice of reagent depending on the desired selectivity and reaction conditions.
Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Metal-based reductions using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in the presence of an acid like ammonium (B1175870) chloride, are also effective. For instance, the reduction of related 3-nitrobenzaldehyde (B41214) derivatives with iron powder and ammonium chloride has been successfully used in the synthesis of substituted phenyl-sulphonamides. This suggests a similar approach would be effective for the target compound, yielding 1-(2-amino-4-methylphenyl)-1,4-diazepane.
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, room temperature to 50°C | Highly efficient and clean, but requires specialized hydrogenation equipment. |
| Fe, NH₄Cl | Ethanol/Water, reflux | A cost-effective and common laboratory method. |
| SnCl₂·2H₂O | Concentrated HCl, 0°C to room temperature | Effective but can sometimes lead to chlorinated byproducts. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, room temperature | A mild reducing agent often used for sensitive substrates. |
The resulting aniline (B41778) derivative, 1-(2-amino-4-methylphenyl)-1,4-diazepane, serves as a key intermediate for further functionalization.
Subsequent Transformations of the Newly Formed Amino Group
The newly introduced amino group opens up a vast array of subsequent chemical transformations, allowing for the introduction of diverse functionalities. Standard aniline chemistry can be readily applied to this intermediate.
For example, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups.
Furthermore, the amino group can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. It can also participate in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines. These transformations provide a powerful toolkit for modifying the electronic and steric properties of the phenyl ring.
Modifications of the 1,4-Diazepane Ring System
The 1,4-diazepane ring itself offers opportunities for derivatization, primarily at the secondary amine position.
N-Alkylation and N-Acylation Reactions
The secondary amine within the diazepane ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the compound with alkyl halides or by reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been accomplished through reductive amination, demonstrating the feasibility of this approach on the diazepane core.
N-acylation can be performed using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions allow for the introduction of a wide range of substituents, influencing the compound's solubility, lipophilicity, and potential biological activity.
Investigation of Substituent Effects on Ring Conformation and Reactivity
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt various conformations, such as chair, boat, and twist-boat forms. The introduction of substituents on the nitrogen atoms or the phenyl ring can significantly influence the conformational equilibrium of the diazepane ring. Conformational analysis of N,N-disubstituted-1,4-diazepane derivatives has shown that they can exist in low-energy twist-boat conformations, sometimes stabilized by intramolecular interactions.
The nature of the substituents will also impact the reactivity of the diazepane ring. For instance, the introduction of bulky substituents on the nitrogen could sterically hinder further reactions at that site. Electron-withdrawing groups on the phenyl ring might decrease the nucleophilicity of the diazepane nitrogens, while electron-donating groups could enhance it. Understanding these substituent effects is crucial for designing and predicting the outcomes of further chemical transformations.
Exploiting the Compound as a Molecular Scaffold for Diversity-Oriented Synthesis
The structural features of this compound make it an attractive scaffold for diversity-oriented synthesis (DOS). The ability to perform orthogonal chemical modifications on both the nitrophenyl moiety and the diazepane ring allows for the rapid generation of a library of diverse compounds from a common starting material.
The general strategy would involve the initial modification of either the nitro group or the diazepane nitrogen, followed by further derivatization of the other reactive site. For example, a library of compounds could be generated by first reducing the nitro group and then reacting the resulting aniline with a variety of sulfonyl chlorides. The secondary amine on the diazepane ring of each of these products could then be further functionalized through N-alkylation with a diverse set of alkyl halides. This modular approach allows for the systematic exploration of chemical space around the core scaffold. The 1,4-diazepine and related 1,4-benzodiazepine (B1214927) scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.
Regioselective and Stereoselective Derivatization
The this compound molecule possesses two distinct secondary amine functionalities within its seven-membered ring, at the N-1 and N-4 positions. The electronic environment of these two nitrogen atoms is significantly different, which is the foundation for achieving regioselectivity in derivatization reactions. The N-1 nitrogen is directly attached to the electron-withdrawing 4-methyl-2-nitrophenyl group. The nitro group, in particular, strongly reduces the nucleophilicity of the N-1 nitrogen through resonance and inductive effects. In contrast, the N-4 nitrogen is an aliphatic secondary amine, making it significantly more nucleophilic. This inherent difference in reactivity allows for the selective functionalization of the N-4 position under carefully controlled conditions.
Regioselective N-4 Derivatization:
The greater nucleophilicity of the N-4 nitrogen enables a range of selective chemical transformations, such as alkylation, acylation, and urea (B33335) formation. For instance, in related 1-aryl-1,4-diazepane systems, the N-4 position can be selectively alkylated or acylated using a variety of electrophiles in the presence of a mild base. It is a well-established strategy in the synthesis of related heterocyclic compounds to exploit such differences in nucleophilicity.
A common strategy involves the reaction of the 1-aryl-1,4-diazepane with an aldehyde in the presence of a reducing agent (reductive amination) to introduce a substituent at the N-4 position. Similarly, acylation with acid chlorides or isocyanates will preferentially occur at the more nucleophilic N-4 nitrogen. The identification of 4-N-aryl- nih.govgoogle.comdiazepane ureas as potent CXCR3 antagonists highlights the pharmacological relevance of N-4 derivatization. acs.org
Stereoselective Derivatization:
While this compound itself is achiral, the introduction of a substituent at the N-4 position or on the diazepane ring can create a stereocenter. Furthermore, if a chiral building block is used in the derivatization, diastereomers can be formed. The flexible seven-membered ring of the diazepane can adopt various conformations, and controlling the stereochemical outcome of reactions is a significant challenge.
The use of chiral catalysts or auxiliaries can direct the stereoselective addition of substituents. For example, in the synthesis of related chiral 1,4-diazepane derivatives, asymmetric synthesis methodologies are employed to control the stereochemistry. A patent for the production of certain 1,4-diazepane derivatives outlines methods for synthesizing specific stereoisomers, underscoring the importance of stereocontrol in the development of pharmacologically active agents. google.com
The following table summarizes potential regioselective reactions at the N-4 position of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| N-4 Alkylation | Alkyl halide (e.g., R-Br), mild base (e.g., K₂CO₃), in a polar aprotic solvent (e.g., DMF) | Selective formation of the N-4 alkylated derivative. |
| Reductive Amination | Aldehyde or Ketone (RCHO or RCOR'), reducing agent (e.g., NaBH(OAc)₃) | Introduction of a substituted alkyl group at the N-4 position. |
| N-4 Acylation | Acid chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), mild base (e.g., Et₃N), in an inert solvent (e.g., CH₂Cl₂) | Selective formation of the N-4 acylated derivative. |
| Urea Formation | Isocyanate (R-N=C=O) in an aprotic solvent (e.g., THF) | Formation of an N-4 substituted urea. |
Solid-Phase Synthesis Approaches for Derivative Libraries
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. The this compound scaffold is well-suited for solid-phase synthesis due to its dual handles for derivatization (the two nitrogen atoms).
A general strategy for the solid-phase synthesis of a library of this compound derivatives would involve immobilizing the scaffold onto a solid support, followed by a series of chemical transformations, and finally cleavage from the support to release the desired products. The choice of resin and linker is crucial for the success of solid-phase synthesis.
Immobilization Strategy:
The this compound can be attached to a solid support through either the N-1 or N-4 nitrogen. However, to exploit the more reactive N-4 position for diversification, it is often advantageous to immobilize the scaffold via the N-1 nitrogen. This can be achieved by first protecting the N-4 nitrogen, attaching the N-1 nitrogen to a suitable resin, and then deprotecting the N-4 nitrogen to allow for further reactions.
Alternatively, a more common approach in the synthesis of related benzodiazepine (B76468) libraries involves building the diazepine (B8756704) ring on the solid support. nih.govacs.orgacs.org A generalized solid-phase synthesis approach for creating a library of 1,4-diazepane derivatives could be envisioned as follows:
Attachment of a Building Block to the Resin: An appropriate starting material, such as a substituted 2-aminobenzophenone (B122507) in the case of benzodiazepines, is attached to a solid support. nih.gov
Ring Formation: The diazepine ring is constructed on the solid support through a series of reactions.
Diversification: With the core scaffold attached to the resin, a variety of building blocks can be introduced at different positions. For the this compound scaffold, this would primarily involve reactions at the N-4 position.
Cleavage: The final products are cleaved from the solid support, often under acidic conditions, to yield a library of purified compounds.
The following table outlines a hypothetical solid-phase synthesis scheme for a library of N-4 substituted this compound derivatives.
| Step | Description | Reagents and Conditions |
| 1. Immobilization | Attachment of a protected this compound to a resin (e.g., Wang resin) via the N-1 position. | Protected diazepane, coupling agent (e.g., DIC), in a suitable solvent (e.g., DMF). |
| 2. Deprotection | Removal of the protecting group from the N-4 nitrogen. | Deprotection agent specific to the protecting group used (e.g., TFA for Boc group). |
| 3. Diversification | Parallel synthesis involving the reaction of the free N-4 amine with a library of diverse building blocks (e.g., carboxylic acids for amide formation). | A library of carboxylic acids, a coupling agent (e.g., HATU), and a base (e.g., DIPEA). |
| 4. Cleavage | Release of the final compounds from the resin. | Strong acid (e.g., TFA) to cleave the linker. |
The synthesis of libraries of related 1,4-benzodiazepine-2,5-diones has been successfully demonstrated using solid-phase techniques, showcasing the feasibility of this approach for generating chemical diversity around the diazepine core. acs.orgacs.org These methods provide a robust platform for the exploration of the chemical space around the this compound scaffold, facilitating the discovery of new bioactive molecules.
Research Applications of 1 4 Methyl 2 Nitrophenyl 1,4 Diazepane in Chemical Science
Role as Precursors and Synthetic Intermediates in Complex Organic Synthesis
The 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane moiety serves as a valuable building block in the construction of more complex molecular frameworks. The presence of a diazepine (B8756704) ring, a substituted nitrophenyl group, and reactive nitrogen atoms makes it a versatile precursor and synthetic intermediate. The 1,4-diazepine ring is a privileged scaffold in medicinal chemistry, and methods for its synthesis and derivatization are of significant interest. researchgate.netnih.govdntb.gov.ua
The synthesis of derivatives from the core structure of this compound can lead to a diverse array of compounds with potential applications in materials science and pharmaceuticals. The nitro group on the phenyl ring can be readily reduced to an amino group, which can then undergo a variety of chemical transformations, such as diazotization, acylation, and alkylation, to introduce further functional complexity. This amino group is a key handle for building larger molecules.
Furthermore, the secondary amine within the diazepine ring provides another site for functionalization. It can be alkylated, acylated, or used in condensation reactions to append other molecular fragments. This dual reactivity at both the aromatic and heterocyclic portions of the molecule makes it a potent intermediate for creating diverse chemical libraries. While specific examples detailing the use of this compound as a precursor are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups suggests its high potential in synthetic schemes.
For instance, related heterocyclic compounds are often synthesized through multi-step sequences where intermediates containing similar structural motifs are employed. nih.gov The general strategies for the synthesis of 1,4-diazepane derivatives often involve multi-component reactions, asymmetric reductive amination, and cycloaddition reactions, highlighting the versatility of this heterocyclic system. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | 1-(2-Amino-4-methylphenyl)-1,4-diazepane |
| N-Alkylation | Alkyl halide, Base | N-alkylated diazepine derivative |
| N-Acylation | Acyl chloride, Base | N-acylated diazepine derivative |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-arylated diazepine derivative |
Scaffold Design for Exploration in Chemical Biology Research
The this compound structure represents a compelling scaffold for the design of new molecules in chemical biology and medicinal chemistry. The 1,4-diazepine core is a well-established "privileged structure," meaning it can bind to multiple biological targets with high affinity. nih.govdntb.gov.ua The spatial arrangement of the nitrogen atoms and the conformational flexibility of the seven-membered ring allow for the presentation of substituents in a variety of three-dimensional orientations, which is crucial for molecular recognition by proteins.
The design of novel bioactive compounds often involves the strategic modification of a central scaffold. In the case of this compound, the methyl and nitro substituents on the phenyl ring, as well as the potential for substitution on the diazepine nitrogen, provide clear vectors for chemical modification. These modifications can be used to tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile.
While direct biological evaluations of this compound are not widely reported, the broader class of 1,4-benzodiazepines and related diazepines has been extensively studied, yielding compounds with a wide range of biological activities, including as cholinesterase inhibitors and antagonists for protein-protein interactions. nih.govnih.govresearchgate.net The exploration of this specific scaffold could lead to the discovery of new chemical probes to study biological processes or novel therapeutic agents. nih.gov The 1,4-dihydropyridine (B1200194) scaffold, for example, has been extensively decorated to achieve a wide range of biological activities. nih.gov
Table 2: Potential Biological Targets for Derivatives of the this compound Scaffold
| Target Class | Rationale | Example of Related Bioactive Scaffolds |
| G-Protein Coupled Receptors (GPCRs) | The diazepine core can mimic peptide turns and interact with receptor binding pockets. | 1,4-Benzodiazepines |
| Ion Channels | The scaffold can be functionalized to block or modulate channel activity. | 1,4-Dihydropyridines |
| Enzymes | Derivatives can be designed as inhibitors that fit into active sites. | 1,4-Benzodiazepine-2,5-diones |
| Protein-Protein Interactions | The scaffold can present functionalities to disrupt key interactions. | 7-substituted 1,4-diazepine-2,5-diones |
Ligand Design and Metal Complexation Studies for Catalytic Applications
The nitrogen atoms of the 1,4-diazepane ring in this compound make it a suitable candidate for use as a ligand in coordination chemistry. The two nitrogen atoms can act as a bidentate chelate, forming stable complexes with a variety of transition metals. The electronic and steric properties of the ligand can be tuned by the substituents on the phenyl ring, which in turn can influence the catalytic activity of the resulting metal complex.
The nitrophenyl group, being electron-withdrawing, can affect the electron density on the coordinating nitrogen atoms, thereby modulating the Lewis acidity of the metal center in a complex. This modulation is a key strategy in the design of catalysts for specific organic transformations. While there is a lack of specific studies on the metal complexes of this compound, research on related Schiff base ligands derived from 4-methyl-2-nitroaniline (B134579) demonstrates the feasibility of forming stable metal complexes. ijprems.com In one study, mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) were synthesized using a Schiff base derived from 4-methyl-2-nitroaniline. ijprems.com These complexes were characterized and found to have an octahedral geometry. ijprems.com
The broader field of catalysis has seen the successful application of metal complexes with diazepane-based ligands in various reactions. researchgate.net For instance, nickel(II) complexes of diazepane-based ligands have been employed as catalysts for the conversion of atmospheric CO2 into organic carbonates. researchgate.net The synthesis and characterization of metal complexes with related nitrophenyl-containing ligands have also been explored for their potential catalytic and antimicrobial properties. nih.govresearchgate.net
Table 3: Characterization Data of a Related Mixed Ligand Metal Complex
The following data is for a mixed ligand complex containing a Schiff base derived from 4-methyl-2-nitroaniline, not this compound itself.
| Metal Ion | Geometry | Magnetic Moment (B.M.) | Molar Conductance (ohm⁻¹ mol⁻¹ cm²) |
| Co(II) | Octahedral | 5.14 | 0.013 |
| Ni(II) | Octahedral | 3.42 | 0.018 |
| Cu(II) | Distorted Octahedral | 1.82 | 0.015 |
| Zn(II) | Octahedral | Diamagnetic | 0.021 |
Source: ijprems.com
The potential for this compound to act as a versatile ligand in the development of new catalysts is significant, warranting further investigation into its coordination chemistry and the catalytic applications of its metal complexes.
Q & A
Q. How can machine learning (ML) accelerate the discovery of novel 1,4-diazepane derivatives with desired bioactivity?
Q. What advanced separation techniques improve the resolution of this compound from by-products?
- Methodological Answer : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for high-resolution separations. Couple with mass-directed fractionation to isolate trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
